7-Oxa-1-azaspiro[4.5]decane
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Overview
Description
7-Oxa-1-azaspiro[4.5]decane is a spirocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms. This compound belongs to the class of spiro-heterocycles, which are known for their unique structural features and diverse biological activities.
Mechanism of Action
Target of Action
Similar spirocyclic compounds have been found to inhibit fatty acid amide hydrolase (faah) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides with neurotransmitter properties .
Mode of Action
The exact mode of action of 7-Oxa-1-azaspiro[4It’s hypothesized that similar to other faah inhibitors, it may bind to faah and prevent it from breaking down endocannabinoids, thereby increasing their levels .
Biochemical Pathways
The biochemical pathways affected by 7-Oxa-1-azaspiro[4If it acts as a faah inhibitor, it could affect the endocannabinoid system, which plays a role in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
The ADME properties of 7-Oxa-1-azaspiro[4Its boiling point is reported to be 203-204 °c, and it has a density of 0996 g/mL at 25 °C
Result of Action
The molecular and cellular effects of 7-Oxa-1-azaspiro[4If it acts as a FAAH inhibitor, it could potentially increase the levels of endocannabinoids, leading to enhanced neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-1-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing both oxygen and nitrogen functionalities. For example, a precursor such as 1,4-dioxaspiro[4.5]decane can undergo amination to introduce the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-1-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amines or amides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-Oxa-1-azaspiro[4.5]decane has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Oxa-1-azaspiro[4.5]decane is compared to other similar spiro-heterocyclic compounds, such as 1-oxa-4-azaspiro[4.5]decane and 1-oxa-7-azaspiro[4.5]decane. These compounds share structural similarities but differ in the position of the oxygen and nitrogen atoms within the ring system. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties.
List of Similar Compounds
1-Oxa-4-azaspiro[4.5]decane
1-Oxa-7-azaspiro[4.5]decane
1,4-Dioxaspiro[4.5]decane
This comprehensive overview provides a detailed understanding of 7-Oxa-1-azaspiro[45]decane, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
9-oxa-1-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(9-5-1)4-2-6-10-7-8/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOIBAFLDBMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCOC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82742-26-5 |
Source
|
Record name | 7-oxa-1-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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